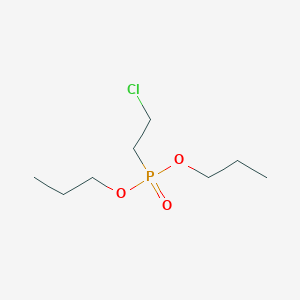
Dipropyl (2-chloroethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C8H18ClO3P It is characterized by the presence of a phosphonate group bonded to a 2-chloroethyl moiety and two propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethanol with dipropyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-chloroethanol+dipropyl phosphite→dipropyl (2-chloroethyl)phosphonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dipropyl (2-chloroethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phosphonate group can be oxidized under specific conditions to form phosphonic acids or other oxidized products.
Reduction Reactions: Reduction of the phosphonate group can lead to the formation of phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Substituted phosphonates with various functional groups.
Oxidation Reactions: Phosphonic acids and their derivatives.
Reduction Reactions: Phosphines and related compounds.
科学研究应用
Dipropyl (2-chloroethyl)phosphonate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of dipropyl (2-chloroethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- Diethyl (2-chloroethyl)phosphonate
- Dimethyl (2-chloroethyl)phosphonate
- Dipropyl (2-bromoethyl)phosphonate
Uniqueness
Dipropyl (2-chloroethyl)phosphonate is unique due to its specific combination of the 2-chloroethyl group and dipropyl phosphonate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the presence of the 2-chloroethyl group allows for selective nucleophilic substitution reactions, while the dipropyl groups provide hydrophobic characteristics that can influence solubility and reactivity.
属性
CAS 编号 |
88093-47-4 |
|---|---|
分子式 |
C8H18ClO3P |
分子量 |
228.65 g/mol |
IUPAC 名称 |
1-[2-chloroethyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H18ClO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-8H2,1-2H3 |
InChI 键 |
PJQZYKHYNMLWGF-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(CCCl)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




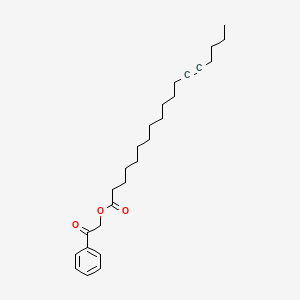
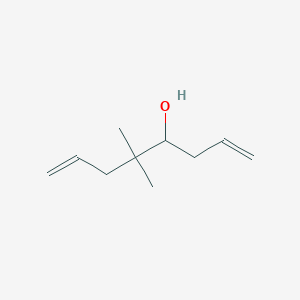
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)

![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)


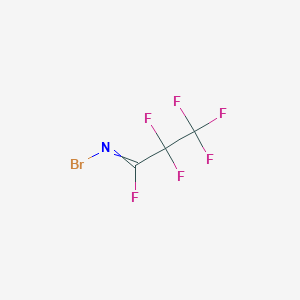
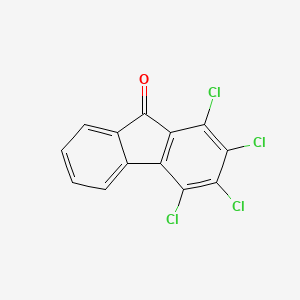
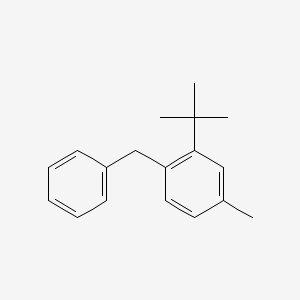
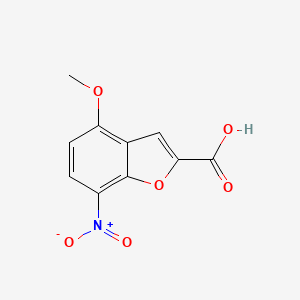
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
